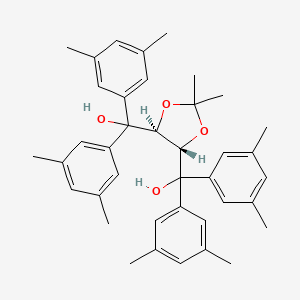

((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-dimethylphenyl)methanol)

Description

The compound ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-dimethylphenyl)methanol) (CAS: 158953-00-5) is a chiral dioxolane derivative with a stereochemically defined (4S,5S) configuration. Its structure comprises a central 1,3-dioxolane ring substituted with two bis(3,5-dimethylphenyl)methanol groups. This compound is part of a broader class of TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) analogs, which are widely recognized for their utility in asymmetric catalysis and chiral recognition .

Key physicochemical properties include:

- Molecular formula: C₃₉H₄₆O₄

- Molecular weight: 578.78 g/mol

- Storage: Stable under dry, room-temperature conditions .

Its synthesis typically involves chiral starting materials derived from L-tartaric acid, ensuring retention of stereochemical integrity .

Properties

IUPAC Name |

[(4S,5S)-5-[bis(3,5-dimethylphenyl)-hydroxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-bis(3,5-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46O4/c1-23-11-24(2)16-31(15-23)38(40,32-17-25(3)12-26(4)18-32)35-36(43-37(9,10)42-35)39(41,33-19-27(5)13-28(6)20-33)34-21-29(7)14-30(8)22-34/h11-22,35-36,40-41H,1-10H3/t35-,36-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESRVWZRKUOLTE-ZPGRZCPFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C2C(OC(O2)(C)C)C(C3=CC(=CC(=C3)C)C)(C4=CC(=CC(=C4)C)C)O)(C5=CC(=CC(=C5)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C([C@@H]2[C@H](OC(O2)(C)C)C(C3=CC(=CC(=C3)C)C)(C4=CC(=CC(=C4)C)C)O)(C5=CC(=CC(=C5)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-dimethylphenyl)methanol) is a chiral dioxolane derivative that has garnered interest in various fields of chemistry and biology due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound by reviewing existing literature, highlighting case studies, and presenting relevant data.

- Molecular Formula : C47H38O4

- Molecular Weight : 666.80 g/mol

- CAS Number : Not specifically listed in the search results but related compounds have CAS numbers such as 171086-52-5 and 137365-16-3.

Biological Activity Overview

The biological activity of this compound can be attributed to its structural features which allow for interactions with various biological targets. The following sections summarize key findings related to its biological activity.

Antioxidant Activity

Research indicates that compounds with similar dioxolane structures exhibit significant antioxidant properties. Antioxidants are crucial for combating oxidative stress in cells, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anticancer Potential

Several studies have explored the anticancer potential of dioxolane derivatives. For instance:

- Case Study 1 : A study on structurally related compounds demonstrated that they inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Case Study 2 : Another investigation showed that specific dioxolane derivatives can enhance the efficacy of existing chemotherapeutic agents by modulating drug resistance pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for predicting the biological activity of new compounds. The presence of bulky groups such as bis(3,5-dimethylphenyl) moieties enhances lipophilicity and may improve cellular uptake, thereby increasing biological efficacy.

The mechanisms through which this compound exhibits biological activity include:

- Free Radical Scavenging : The dioxolane structure can donate electrons to free radicals, neutralizing them and preventing cellular damage.

- Modulation of Signaling Pathways : The compound may influence pathways involved in cell survival and apoptosis, making it a candidate for further research in cancer therapy.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is utilized as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance bioactivity and selectivity in drug formulations. Research indicates that derivatives of this compound can improve the efficacy of anti-cancer drugs by modulating biological pathways effectively .

Polymer Chemistry

Enhancement of Material Properties

In polymer chemistry, ((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-dimethylphenyl)methanol) serves as a building block for specialty polymers. These polymers exhibit enhanced mechanical properties such as increased strength and durability, making them suitable for applications in automotive and construction industries .

Organic Synthesis

Versatile Building Block

The compound acts as a versatile building block in organic synthesis. Chemists leverage its unique structure to create complex molecules with precision. This capability is essential for developing new compounds with specific properties and functionalities .

Analytical Chemistry

Standard in Analytical Methods

In analytical chemistry, this compound is employed as a standard for various analytical techniques. It aids researchers in accurately quantifying other compounds within mixtures, which is vital for quality control and regulatory compliance in laboratories .

Materials Science

Advanced Material Formulation

((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-dimethylphenyl)methanol) contributes to the formulation of advanced materials such as coatings and adhesives. These materials demonstrate improved performance characteristics compared to traditional options, including enhanced resistance to environmental factors and better adhesion properties .

Summary Table of Applications

| Field | Application |

|---|---|

| Pharmaceuticals | Key intermediate for drug synthesis; enhances efficacy of anti-cancer therapies |

| Polymer Chemistry | Used in developing specialty polymers; improves strength and durability |

| Organic Synthesis | Acts as a versatile building block; enables creation of complex molecules |

| Analytical Chemistry | Employed as a standard; assists in quantifying compounds for quality control |

| Materials Science | Formulates advanced materials; provides improved performance characteristics |

Comparison with Similar Compounds

((4R,5R)-MOD-DIOP Ligand Derivatives

A closely related compound, ((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene)bis(bis(3,5-dimethylphenyl)phosphine) (CAS: 220196-29-2), serves as a ligand for iridium(I) complexes in asymmetric hydrogenation. This derivative demonstrates 81.4% enantiomeric excess (ee) in the reduction of ketimines, attributed to the electron-donating 3,5-dimethylphenyl groups enhancing stereochemical control .

| Property | Target Compound | MOD-DIOP Derivative |

|---|---|---|

| Substituents | Methanol groups | Phosphine groups |

| Application | Catalysis | Asymmetric hydrogenation |

| Enantioselectivity | N/A | 81.4% ee |

Azolium-Tagged TADDOL Derivatives

Compounds such as 10b (CAS: Unspecified) and 10c (CAS: 171086-52-5) feature ionic liquid tags (e.g., triazolium) appended to the dioxolane core. These derivatives exhibit:

- Lower melting points (130–135°C for 10b vs. 177–181°C for 10c ) due to reduced symmetry and increased steric bulk from naphthyl groups .

- Enhanced solubility in polar solvents, facilitating use in homogeneous catalysis .

Physicochemical Properties

Thermal Stability

The target compound’s thermal stability surpasses that of dimethyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7 ), which decomposes near 95°C. This disparity arises from the robust 3,5-dimethylphenyl substituents, which provide steric protection against thermal degradation .

Optical Activity

- Target compound: Specific optical rotation data are unreported, but analogous TADDOLs (e.g., ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(diphenylmethanol)) exhibit [α]D = −80° (c 1, CHCl₃), reflecting strong chiral induction .

Yield Optimization

Catalysis

The target compound’s phosphine-free structure differentiates it from MOD-DIOP ligands but limits direct catalytic activity. Instead, it serves as a chiral auxiliary or precursor for metal complexes .

Preparation Methods

Mitsunobu Coupling Strategy

The hydroxyl groups of the dioxolane diol are converted to ethers using 3,5-dimethylphenol under Mitsunobu conditions:

Reaction conditions :

-

Reagents: Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD)

-

Solvent: Tetrahydrofuran (THF)

Procedure :

-

Dissolve (4S,5S)-diol (1 eq) and 3,5-dimethylphenol (2.2 eq) in THF.

-

Add PPh₃ (2.2 eq) and DEAD (2.2 eq) dropwise at 0°C.

-

Stir at room temperature until completion (TLC monitoring).

-

Purify via column chromatography (hexane/ethyl acetate gradient).

Nucleophilic Substitution via Alkoxymercuration

An alternative route involves mercury-mediated coupling:

-

Treat the diol with Hg(OAc)₂ in acetic acid.

-

React with 3,5-dimethylphenylboronic acid under Suzuki conditions.

-

Demercuration using NaBH₄.

This method avoids harsh bases but requires meticulous mercury handling.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Stoichiometric Considerations

Excess 3,5-dimethylphenol (2.2 eq) drives the reaction to completion, while >2 eq of DEAD ensures full activation of the hydroxyl groups.

Analytical Validation and Characterization

Chromatographic Purity

Spectroscopic Data

Challenges and Mitigation Strategies

Stereochemical Integrity

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing ((4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(bis(3,5-dimethylphenyl)methanol), and how can stereochemical purity be ensured?

- Methodology : The compound is synthesized via chiral precursors such as L-tartaric acid, which provides the (4S,5S) stereochemistry. A typical route involves condensing bis(3,5-dimethylphenyl)methanol derivatives with a protected dioxolane backbone under controlled conditions. For example, sodium hydride in DMF can promote alkoxylation reactions to install functional groups while preserving stereochemistry .

- Key Steps :

- Use of chiral auxiliaries (e.g., L-tartaric acid derivatives) to enforce stereochemical control.

- Purification via silica gel chromatography to isolate enantiomerically pure products (>98% ee) .

Q. What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?

- X-ray Crystallography : Single-crystal X-ray diffraction is the gold standard for resolving absolute configuration. For instance, the compound adopts an envelope conformation in the dioxolane ring, with dihedral angles between aryl groups (~17°) confirming chirality .

- Spectroscopic Methods :

- NMR : and NMR can identify deshielded protons and carbons near stereocenters.

- CD Spectroscopy : Detects Cotton effects to validate enantiopurity .

Advanced Research Questions

Q. How does the ligand geometry of this compound influence its performance in asymmetric catalysis, such as Ir(I)-mediated hydrogenation?

- Mechanistic Insight : The (4S,5S)-configuration creates a rigid C-symmetric scaffold, enabling precise spatial positioning of the bis(3,5-dimethylphenyl) groups. This geometry enhances enantioselectivity by stabilizing specific transition states in catalytic cycles. For example, in Ir(I) complexes, the ligand achieves 81.4% ee in ketimine hydrogenation due to optimized steric and electronic interactions .

- Experimental Design :

- Compare enantioselectivity with analogous ligands (e.g., DIOP derivatives).

- Use DFT calculations to model ligand-metal interactions and transition-state geometries .

Q. What are the structural and electronic implications of this ligand in Ti(IV) coordination chemistry?

- Coordination Behavior : The ligand binds Ti(IV) via its hydroxyl groups, forming a distorted tetrahedral geometry. Key metrics include Ti–O bond lengths (1.805–1.830 Å) and O–Ti–O bite angles (~100°), which influence catalytic activity in oxidation reactions .

- Characterization :

- SC-XRD : Resolves bond lengths and angles in the Ti(IV) complex.

- EPR/UV-Vis : Probes electronic transitions and oxidation states .

Q. How can computational methods predict the ligand’s efficacy in novel catalytic systems?

- Approach :

- Molecular Dynamics (MD) : Simulate ligand flexibility and metal-binding dynamics.

- Docking Studies : Map steric/electronic complementarity with target substrates.

Methodological Considerations

Q. What precautions are necessary when handling this compound due to its reactivity and toxicity?

- Safety Protocols :

- Avoid exposure to moisture (risk of hydrolysis; H261 hazard) .

- Use inert atmosphere (N/Ar) during synthesis to prevent oxidation .

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Data Refinement :

- Use SHELX software (e.g., SHELXL) for high-resolution refinement. Apply TWIN/BASF commands to address twinning or pseudosymmetry .

- Validate with Flack parameters (e.g., Hooft y=0.055) to confirm absolute configuration .

Tables

Table 1 : Key Crystallographic Parameters for Ti(IV) Complex

| Parameter | Value |

|---|---|

| Ti–O bond length | 1.805–1.830 Å |

| O–Ti–O bite angle | 100.16(12)–101.36(12)° |

| Ti–N bond length | 1.877–1.905 Å |

| Space group | P2 |

Table 2 : Enantioselectivity in Ir(I)-Catalyzed Hydrogenation

| Substrate | Ligand | % ee |

|---|---|---|

| 2,3,3-Trimethylindolenine | (4S,5S)-ligand | 81.4 |

| Analogous ketimine | DIOP derivative | <70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.